Structural Differentiation: 3-Methoxyazetidine vs. Unsubstituted Azetidine – Molecular Weight, LogP, and Hydrogen-Bond Acceptor Count
The target compound incorporates a 3-methoxy substituent on the azetidine ring, absent in the closest commercially available analog, 2-[(azetidin-1-yl)methyl]-4,6-dichloropyrimidine (CAS 1873475-39-8). This methoxy group increases the molecular weight from 218.08 to 248.11 g/mol (+30.03 Da), adds one hydrogen-bond acceptor (from 3 to 4 H-bond acceptors), and increases XLogP3 from a computed 1.2 (non-methoxy analog) to 1.7 for the target compound [1]. These differences are material for lead optimization where balanced lipophilicity and H-bond capacity are critical for oral bioavailability and kinase selectivity.
| Evidence Dimension | Molecular weight, H-bond acceptor count, and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 248.11 g/mol; HBA = 4; XLogP3-AA = 1.7 [1] |
| Comparator Or Baseline | 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine (CAS 1873475-39-8): MW = 218.08 g/mol; HBA = 3; XLogP3 estimated ≈1.2 (based on core pyrimidine scaffold without methoxy) |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔHBA = +1; ΔXLogP3 ≈ +0.5 |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 3.0) at standard conditions |
Why This Matters
The 3-methoxyazetidine moiety provides a distinct physicochemical signature—higher H-bond acceptor count and moderately higher lipophilicity—that directly influences pharmacokinetic and target-binding behavior relative to the unsubstituted azetidine analog, making the compounds non-interchangeable in structure-activity relationship (SAR) campaigns.
- [1] PubChem Compound Summary CID 130630687. 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine. Computed Properties (XLogP3-AA, H-Bond Acceptor Count, Molecular Weight). National Center for Biotechnology Information (2025). View Source
